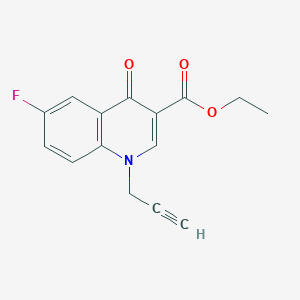![molecular formula C21H22N6O B6455244 2-tert-butyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide CAS No. 2549026-04-0](/img/structure/B6455244.png)
2-tert-butyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that contains several functional groups and rings, including a tert-butyl group, a phenyl group, a pyrazole ring, and an imidazopyridazine ring. These groups are common in many pharmaceutical compounds due to their versatile chemical properties .
Synthesis Analysis
While the exact synthesis of this compound is not available, similar compounds are often synthesized through multi-step reactions involving condensation, reduction, and other types of reactions .Molecular Structure Analysis
The compound contains several heterocyclic rings, which are rings that contain atoms of at least two different elements. These rings often contribute to the stability and reactivity of the compound .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the functional groups and heterocyclic rings present in its structure. For example, the pyrazole ring is known to participate in various chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a tert-butyl group could increase its lipophilicity, potentially affecting its solubility and distribution in the body .Orientations Futures
Mécanisme D'action
Target of Action
It’s known that indole derivatives, which share a similar structure with the compound, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that the compound may affect multiple biochemical pathways. The downstream effects of these interactions would depend on the specific targets and pathways involved.
Pharmacokinetics
The synthesis of the compound involves steps such as amination, reduction, esterification, trityl protection, and condensation , which could potentially influence its pharmacokinetic properties. The impact on bioavailability would depend on these properties, as well as factors such as the compound’s solubility and stability.
Result of Action
Based on the biological activities associated with indole derivatives , the compound could potentially have effects at both the molecular and cellular levels, depending on the specific targets and pathways involved.
Propriétés
IUPAC Name |
2-tert-butyl-N-(5-methyl-2-phenylpyrazol-3-yl)imidazo[1,2-b]pyridazine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N6O/c1-14-12-19(27(24-14)15-8-6-5-7-9-15)23-20(28)16-10-11-18-22-17(21(2,3)4)13-26(18)25-16/h5-13H,1-4H3,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUEQVHAOXDDWBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=NN3C=C(N=C3C=C2)C(C)(C)C)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(propan-2-yl)-2-[5-(pyrrolidine-1-sulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-1,3-benzodiazole](/img/structure/B6455176.png)
![2-{4-[3-(4-ethoxyphenyl)-1-methyl-1H-pyrazole-5-carbonyl]piperazin-1-yl}-5-fluoro-6-methyl-3,4-dihydropyrimidin-4-one](/img/structure/B6455182.png)
![2-(2-methanesulfonylbenzoyl)-5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B6455190.png)
![5-fluoro-6-methyl-2-[4-(quinoline-8-sulfonyl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one](/img/structure/B6455193.png)
![5-fluoro-2-[4-(4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carbonyl)piperazin-1-yl]-6-methyl-3,4-dihydropyrimidin-4-one](/img/structure/B6455200.png)
![1-(2,3-dimethylphenyl)-4-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B6455201.png)
![tert-butyl N-({1-[(2-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methyl)carbamate](/img/structure/B6455209.png)
![methyl 5-oxo-1-[(4-propoxyphenyl)methyl]pyrrolidine-3-carboxylate](/img/structure/B6455223.png)
![1-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B6455231.png)
![1-(3-fluorophenyl)-4-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B6455235.png)

![1-[(4-fluorophenyl)methyl]-4-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B6455253.png)
![1-(4-chlorophenyl)-4-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B6455257.png)
![1-(2-chlorophenyl)-4-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B6455259.png)
